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molecular formula C17H16N2O B1316774 2-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one CAS No. 87769-64-0

2-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one

Cat. No. B1316774
M. Wt: 264.32 g/mol
InChI Key: KMPXAOYMXIGGPP-UHFFFAOYSA-N
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Patent
US09150588B2

Procedure details

To a solution of 4-oxo-4-phenylbutanoic acid (1.0 g) in ethanol (28 mL) were added benzylhydrazine hydrochloride (1.1 g) and sodium acetate (4.2 g) at room temperature, and the mixture was heated under reflux overnight. The solvent was evaporated under reduced pressure, saturated aqueous sodium hydrogen carbonate solution was added, and the mixture was extracted with ethyl acetate. The extract was dried over anhydrous sodium sulfate and concentrated under reduced pressure to give the title compound (0.18 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O=[C:2]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[CH2:3][CH2:4][C:5]([OH:7])=O.Cl.[CH2:15]([NH:22][NH2:23])[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.C([O-])(=O)C.[Na+]>C(O)C>[CH2:15]([N:22]1[C:5](=[O:7])[CH2:4][CH2:3][C:2]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[N:23]1)[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
O=C(CCC(=O)O)C1=CC=CC=C1
Name
Quantity
1.1 g
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)NN
Name
Quantity
4.2 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
28 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure, saturated aqueous sodium hydrogen carbonate solution
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1N=C(CCC1=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.18 g
YIELD: CALCULATEDPERCENTYIELD 12.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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